molecular formula C22H31N5O2S B5398582 N~1~,N~1~-diethyl-N~4~-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide

N~1~,N~1~-diethyl-N~4~-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide

Cat. No.: B5398582
M. Wt: 429.6 g/mol
InChI Key: KBMHEOHJSCPACC-UHFFFAOYSA-N
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Description

N~1~,N~1~-diethyl-N~4~-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a thiadiazole ring, and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-diethyl-N~4~-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide typically involves multiple steps One common method includes the reaction of piperidine with diethylamine to form the piperidine-1,4-dicarboxamide coreThe phenylpropyl group is then attached via a substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-diethyl-N~4~-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylpropyl group[][2].

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base[][2].

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines[2][2].

Scientific Research Applications

N~1~,N~1~-diethyl-N~4~-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,N~1~-diethyl-N~4~-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~1~-diethyl-N~4~-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide is unique due to its combination of a piperidine ring, a thiadiazole ring, and a phenylpropyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

1-N,1-N-diethyl-4-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O2S/c1-4-26(5-2)22(29)27-13-11-18(12-14-27)20(28)23-21-25-24-19(30-21)15-16(3)17-9-7-6-8-10-17/h6-10,16,18H,4-5,11-15H2,1-3H3,(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMHEOHJSCPACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)CC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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